For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Methenamine (B1676377)
Abstract
Methenamine (IUPAC name: 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane), also widely known as hexamethylenetetramine or hexamine, is a heterocyclic organic compound with a unique, highly symmetrical cage-like structure.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methods. It also elucidates its mechanism of action as a prodrug, a critical aspect for its application in drug development, particularly as a urinary tract antiseptic. The information is presented to serve as a technical resource for professionals in research and pharmaceutical development.
Chemical Identity and Structure
Methenamine is a heterocyclic amine with a rigid, adamantane-like structure.[1][4][5] Discovered in 1859 by Aleksandr Butlerov, its molecular structure consists of four nitrogen atoms at the vertices of a tetrahedron, bridged by six methylene (B1212753) (-CH₂-) groups.[1][6] This arrangement results in a highly symmetrical, cage-like molecule with no internal void space.[5][6]
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IUPAC Name: 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane[1][7]
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CAS Registry Number: 100-97-0[7]
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Common Synonyms: Hexamethylenetetramine (HMT), Hexamine, Urotropin, Aminoform.[1][4][5][7]
The carbon atoms in the methylene bridges are sp³ hybridized. The four tertiary amine nitrogen atoms are also sp³ hybridized, with three bonds to adjacent methylene carbons and one non-bonding lone pair of electrons. The molecule is achiral.[9]
Caption: 2D representation of Methenamine's cage-like structure.
Physicochemical Properties
Methenamine is a white, odorless, crystalline solid.[1][10] It is a hydrophilic compound, reflected by its high solubility in water.[1][4] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 140.19 g/mol | [8][11] |
| Appearance | White crystalline powder or colorless lustrous crystals | [1] |
| Melting Point | Sublimes at ~280 °C with some decomposition | [1][5] |
| Density | 1.33 g/cm³ (at 20 °C) | [1][5] |
| Water Solubility | 895 g/L (at 20 °C) | [1][12] |
| Solubility in Organics | Soluble in methanol, ethanol (B145695), and chloroform; insoluble in ether | [11][12][13] |
| pH (0.2 M aq. soln.) | 8.4 | [11] |
| XLogP3-AA | -1.5 |
Experimental Protocols
Synthesis of Methenamine
Methenamine is synthesized via the condensation reaction between formaldehyde (B43269) and ammonia (B1221849).[6] The reaction is typically performed in an aqueous solution and is exothermic.[1][6]
Principle: 6 CH₂O + 4 NH₃ → C₆H₁₂N₄ + 6 H₂O
Methodology:
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Reactant Preparation: A 30% aqueous solution of formaldehyde (e.g., 4.7 g) is placed in a reaction vessel (e.g., a beaker).[6]
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Reaction Initiation: A 24% aqueous solution of ammonia (e.g., 7.0 g) is slowly added to the formaldehyde solution with stirring until the mixture becomes slightly alkaline.[6] The reaction is exothermic and may require cooling to control the temperature.
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Heating and Crystallization: The mixture is gently heated on a water bath for approximately 5-10 minutes to ensure the reaction goes to completion.[6]
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Isolation: The resulting solution is then concentrated by evaporation, often using a china dish over a direct flame, until a thick paste or slurry is formed.[6]
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Purification: Upon cooling, Methenamine crystallizes out of the solution. The crystals are collected by filtration, dried, and can be further purified by recrystallization from water or ethanol to yield colorless, odorless crystals.[6]
Caption: Experimental workflow for the synthesis of Methenamine.
Spectrophotometric Determination
The concentration of Methenamine in pharmaceutical formulations can be accurately determined using UV-Visible spectrophotometry.
Principle: Methenamine hippurate exhibits a characteristic maximum absorbance (λ_max) at 230 nm in various buffer systems.[14] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration over a specific range.
Methodology:
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Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used. The spectrophotometer is set to scan from 200-400 nm.[14]
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Standard Solution Preparation: A stock solution of Methenamine hippurate is prepared in a suitable buffer (e.g., acetate (B1210297) buffer pH 2.4, phosphate (B84403) buffer pH 7.0, or borate (B1201080) buffer pH 9.0).[14]
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Calibration Curve: A series of standard solutions with concentrations ranging from 10-80 µg/mL are prepared by diluting the stock solution with the same buffer.[14]
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Measurement: The absorbance of each standard solution is measured at the λ_max of 230 nm against a buffer blank.[14]
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Analysis: A calibration curve is plotted with absorbance versus concentration. The linear regression equation is determined.
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Sample Analysis: The test sample is dissolved and diluted in the same buffer to a concentration within the calibration range, and its absorbance is measured. The concentration is then calculated using the regression equation.
Mechanism of Action as a Prodrug
Methenamine itself is not an active antimicrobial agent.[15] It functions as a prodrug that is stable at the pH of blood and body tissues but becomes active in the acidic environment of the urinary tract.[4][16]
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Administration and Excretion: After oral administration, Methenamine is absorbed from the gastrointestinal tract and is excreted unchanged into the urine.[16][17]
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Activation in Acidic Urine: In acidic urine, specifically at a pH below 6.0, Methenamine undergoes slow hydrolysis.[4][16][18]
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Release of Formaldehyde: This hydrolysis breaks down one molecule of Methenamine into six molecules of formaldehyde and four molecules of ammonia.[4]
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Antimicrobial Action: Formaldehyde is a potent, non-specific bactericidal agent.[18] It exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids, leading to bacterial cell death.[16][18]
This mechanism of action is effective against a broad spectrum of urinary pathogens. A key advantage is that bacteria do not develop resistance to formaldehyde, making Methenamine a valuable alternative to traditional antibiotics for the prophylaxis of recurrent urinary tract infections (UTIs).[4][16][18]
Caption: Logical workflow of Methenamine's prodrug activation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
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- 4. Methenamine - Wikipedia [en.wikipedia.org]
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- 6. BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide [pharmacyinfoline.com]
- 7. Methenamine [webbook.nist.gov]
- 8. dawnscientific.com [dawnscientific.com]
- 9. GSRS [precision.fda.gov]
- 10. byjus.com [byjus.com]
- 11. Methenamine [drugfuture.com]
- 12. chembk.com [chembk.com]
- 13. Methenamine or Hexamine or Hexamethylenamine or Urotropine 99.3% Industrial Grade and Pharma Grade CAS 100-97-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. rjptonline.org [rjptonline.org]
- 15. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. US4001231A - Process for making a methenamine salt of an optically active acid - Google Patents [patents.google.com]
- 18. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
